2-Fluoro-4-hydroxy-5-nitrobenzonitrile

Description

Systematic Nomenclature and Molecular Identification

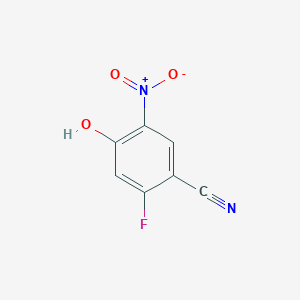

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for aromatic compounds with multiple substituents. The compound is officially registered under the Chemical Abstracts Service number 1134198-38-1, providing a unique identifier for this specific molecular structure. The molecule features a benzene ring as its core structure, with three functional groups positioned at specific carbon atoms: a fluorine atom at the 2-position, a hydroxyl group at the 4-position, and a nitro group at the 5-position, all relative to the nitrile group which defines position 1.

The molecular formula C₇H₃FN₂O₃ reflects the precise atomic composition, consisting of seven carbon atoms, three hydrogen atoms, one fluorine atom, two nitrogen atoms, and three oxygen atoms. This arrangement creates a molecular weight of 182.11 grams per mole, making it a relatively compact yet functionally dense molecule. The European Community registration number 672-522-2 provides additional regulatory identification for this compound in chemical databases and commercial applications.

The structural complexity of this compound arises from the unique combination of electron-withdrawing groups. The nitrile group contributes strong electron-withdrawing character through its triple bond between carbon and nitrogen. The nitro group, positioned at the 5-position, provides additional electron-withdrawing effects through its resonance structures. The fluorine atom at the 2-position contributes both inductive and field effects, while the hydroxyl group at the 4-position can act as both an electron-donating group through resonance and an electron-withdrawing group through induction.

Historical Context in Organic Chemistry Research

The historical development of benzonitrile chemistry traces back to the pioneering work of Hermann Fehling in 1844, who first reported benzonitrile as a product from the thermal dehydration of ammonium benzoate. Fehling deduced the structure of benzonitrile through analogy with the known reaction of ammonium formate yielding hydrogen cyanide, and he coined the term "benzonitrile" which subsequently gave its name to the entire class of nitrile compounds. This foundational discovery established the groundwork for understanding aromatic nitriles and their synthetic applications.

The evolution of polyfunctional benzonitrile derivatives like this compound represents a significant advancement in pharmaceutical chemistry. Contemporary research has identified this compound as a crucial intermediate in the synthesis of tyrosine kinase irreversible inhibitors, which have applications in treating various diseases including cancer, atherosclerosis, restenosis, endometriosis, and psoriasis. The development of efficient synthetic routes for such complex molecules reflects decades of progress in organic synthesis methodology.

The synthetic approach to this compound has been refined through systematic investigation of reaction conditions and starting materials. Research has demonstrated that the compound can be effectively synthesized using 2-fluoro-4-nitroaniline as a starting material through a series of diazotization and substitution reactions. This synthetic strategy represents a cost-effective approach that utilizes readily available precursors and mild reaction conditions, making it suitable for industrial-scale production.

Modern applications of this compound extend beyond pharmaceutical intermediates to include roles in material science and environmental chemistry. The compound serves as a building block for advanced materials with specific electronic and optical properties, while also being studied for potential applications in pollutant degradation and environmentally friendly chemical synthesis. These diverse applications highlight the continuing importance of polyfunctional benzonitrile derivatives in contemporary chemical research.

Positional Isomerism in Polyfunctional Benzonitrile Derivatives

Positional isomerism in benzonitrile derivatives represents a fundamental concept in organic chemistry that significantly influences the physicochemical properties and biological activities of these compounds. Research has demonstrated that the position of substituents on the benzene ring can dramatically affect properties such as melting points, stability, and reactivity patterns. The study of positional isomers provides crucial insights into structure-activity relationships and guides the rational design of new molecules with desired properties.

The impact of positional isomerism on benzonitrile derivatives has been extensively investigated through comparative studies of different substitution patterns. For example, research on benzoic acid derivatives has shown that positional isomerism affects antibacterial activity against Escherichia coli, with the type, number, and position of substituents all playing crucial roles in determining biological efficacy. These findings emphasize the importance of precise molecular design in pharmaceutical applications.

Table 1: Comparison of Related Benzonitrile Positional Isomers

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Positional Differences |

|---|---|---|---|---|

| This compound | 1134198-38-1 | C₇H₃FN₂O₃ | 182.11 | Fluorine at 2, hydroxyl at 4, nitro at 5 |

| 2-Fluoro-5-nitrobenzonitrile | 17417-09-3 | C₇H₃FN₂O₂ | 166.11 | Fluorine at 2, nitro at 5, no hydroxyl |

| 2-Hydroxy-5-nitrobenzonitrile | 39835-09-1 | C₇H₄N₂O₃ | 164.12 | Hydroxyl at 2, nitro at 5, no fluorine |

The structural analysis of this compound reveals unique features that distinguish it from its positional isomers. The presence of the hydroxyl group at the 4-position, relative to the nitrile group, creates opportunities for intramolecular hydrogen bonding and specific intermolecular interactions that are not possible in other isomeric arrangements. This positioning affects both the compound's physical properties and its reactivity in chemical transformations.

Research on energetic materials has provided additional insights into how positional isomerism affects critical properties such as thermal stability and decomposition characteristics. Studies comparing positional isomers have revealed differences in melting points of up to 47.2 degrees Celsius and decomposition temperature variations of 27.3 degrees Celsius between closely related structures. These dramatic differences underscore the importance of precise substituent positioning in molecular design.

The electronic effects of different substitution patterns in benzonitrile derivatives create distinct reactivity profiles that influence synthetic applications. The combination of fluorine at the 2-position, hydroxyl at the 4-position, and nitro at the 5-position in this compound creates a unique electronic environment that affects both the compound's stability and its potential for further chemical modification. Understanding these electronic effects is crucial for predicting reactivity patterns and designing efficient synthetic strategies for target molecules.

Properties

IUPAC Name |

2-fluoro-4-hydroxy-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN2O3/c8-5-2-7(11)6(10(12)13)1-4(5)3-9/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRYYSYQJNBSMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])O)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting from Fluoronitrotoluene Derivatives

One common approach begins with 2-fluoro-4-nitrotoluene, which undergoes sequential oxidation and functional group transformations:

| Step | Reaction | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid | Using CrO3, H2SO4, Acetic acid at 100°C | Moderate yield; classical oxidation |

| 2 | Conversion of acid to benzamide | Reaction with oxalyl chloride, THF, DMF, then ammonia at 0°C | Intermediate step |

| 3 | Dehydration of benzamide to benzonitrile | Using trifluoroacetic anhydride in THF | Yield ~29% based on starting toluene |

| 4 | Hydroxylation at position 5 (if not already present) | Requires selective substitution or protection strategies | Not directly detailed |

This method, while effective, involves toxic reagents and moderate yields.

Diazotization and Cyanation from 2-Fluoro-4-nitroaniline

An alternative, more industrially viable method involves:

- Preparation of 2-fluoro-4-nitroaniline by ammonolysis of 3,4-difluoronitrobenzene

- Diazotization of the amino group to form a diazonium salt

- Replacement of diazonium with bromine (bromination)

- Cyanation of the bromo intermediate using cuprous cyanide in a solvent mixture (toluene and NMP) at elevated temperature (155-165°C)

This route is advantageous due to milder conditions, lower toxicity of reagents, and higher purity of product (≥99% by HPLC). The final product is obtained as yellow crystals after recrystallization from toluene.

Nitration and Substitution on Fluorinated Aromatics

Other methods involve:

- Starting from bromobenzene derivatives, followed by nitration, cyanation, and fluorination to install the desired substituents in sequence

- Use of potassium tert-butoxide and methanol for substitution reactions on difluoronitrobenzene derivatives to introduce methoxy or hydroxy groups, followed by reduction and further functionalization.

The introduction of the hydroxy group at the 4-position (to form 2-fluoro-4-hydroxy-5-nitrobenzonitrile) is less directly documented. However, based on analogous chemistry:

- Hydroxylation can be achieved by nucleophilic aromatic substitution of a suitable leaving group (e.g., fluorine) by hydroxide under controlled conditions.

- Alternatively, methoxy-substituted intermediates can be demethylated to hydroxy derivatives using BBr3 or other demethylating agents.

- Careful control of reaction conditions is necessary to preserve the nitrile and nitro groups.

| Preparation Method | Advantages | Disadvantages | Typical Yield | Application Notes |

|---|---|---|---|---|

| Oxidation of nitrotoluene → acid → amide → nitrile | Established chemistry | Toxic reagents, multiple steps | ~29% | Useful for small scale, less industrial |

| Diazotization of nitroaniline → bromide → cyanide | Mild, scalable, less toxic | Requires handling diazonium salts | High purity, industrially preferred | Preferred industrial route |

| Nitration-cyanation-fluorination of bromobenzene | Versatile | Complex, multiple steps | Variable | Less common for target compound |

| Hydroxylation via nucleophilic substitution or demethylation | Enables hydroxy group introduction | Requires careful conditions | Dependent on method | For hydroxy-substituted target |

The preparation of this compound is best approached via a multi-step synthesis starting from fluoronitroaromatic precursors. The most authoritative and industrially viable method involves:

- Synthesizing 2-fluoro-4-nitroaniline via ammonolysis of difluoronitrobenzene

- Diazotization and bromination of the amino group

- Cyanation of the bromo intermediate using cuprous cyanide in a mixed solvent system

- Subsequent hydroxylation or demethylation to introduce the hydroxy substituent

This route offers mild reaction conditions, lower toxicity, and high purity of the final product, making it suitable for scale-up and industrial production. The detailed reaction conditions, reagent ratios, and purification steps have been optimized to balance yield, cost, and safety considerations.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-hydroxy-5-nitrobenzonitrile undergoes various chemical reactions, including:

Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles under suitable conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Nucleophilic substitution: Substituted benzonitriles depending on the nucleophile used.

Reduction: 2-Fluoro-4-hydroxy-5-aminobenzonitrile.

Oxidation: 2-Fluoro-4-oxo-5-nitrobenzonitrile.

Scientific Research Applications

Scientific Research Applications

- Medicinal Chemistry 2-Fluoro-4-hydroxy-5-nitrobenzonitrile is utilized in the synthesis of anticancer agents due to the ability of fluorinated compounds to enhance the biological activity of drugs. The introduction of fluorine can improve the lipophilicity and metabolic stability of drug candidates, making them more effective in targeting cancer cells.

- Case Study: Synthesis of Anticancer Compounds A study demonstrated the synthesis of fluorinated benzonitriles, including this compound, which showed promising results in inhibiting tumor growth in vitro. Structure-activity relationship (SAR) analysis indicated that the nitro group significantly enhances the compound's potency against specific cancer cell lines.

- Antiretroviral Drug Radiolabeling Radiofluorination can be performed on 2-fluoro-4-nitrobenzonitrile for synthesizing radiolabeled antiretroviral drugs such as DTG .

Agrochemistry

- Pesticides and Herbicides This compound can be a building block for synthesizing novel pesticides and herbicides because fluorinated compounds are widely used in developing agrochemicals due to their increased potency and reduced environmental impact.

- Case Study: Development of Herbicides Introducing fluorine into herbicide structures can lead to improved herbicidal activity. A compound derived from this compound demonstrated enhanced efficacy against a range of weed species while exhibiting lower toxicity to non-target organisms.

Material Science

- Polymer Additives Fluorinated compounds like this compound are explored as additives in polymer chemistry, enhancing thermal stability and chemical resistance in polymers.

- Case Study: Fluorinated Polymers Incorporating this compound into polymer matrices resulted in materials with superior thermal and mechanical properties compared to non-fluorinated counterparts. These materials show promise for applications in electronics and coatings.

Safety Information

Mechanism of Action

The mechanism of action of 2-fluoro-4-hydroxy-5-nitrobenzonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine, hydroxyl, and nitro groups allows for diverse interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Characteristics:

- Molecular Weight : 182.11 g/mol.

- Reactivity : The nitro and nitrile groups enhance electrophilicity, while the hydroxyl group introduces hydrogen-bonding capability.

- Applications : Likely used in the synthesis of diamines (via nitro reduction) or as a precursor for heterocyclic compounds .

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 2-fluoro-4-hydroxy-5-nitrobenzonitrile with its analogs, emphasizing substituent variations and their implications:

Reactivity and Functional Group Interactions

- Hydroxyl Group (OH): In this compound, the hydroxyl group increases solubility in polar solvents and enables hydrogen bonding, distinguishing it from non-hydroxylated analogs like 2-fluoro-5-nitrobenzonitrile. This group also allows derivatization (e.g., esterification) .

- Nitro Group (NO₂): Common to all analogs, the nitro group facilitates reduction to amines. For example, 4-amino-2-fluoro-5-nitrobenzonitrile () is reduced to diamines using SnCl₂, a reaction relevant to pharmaceutical synthesis .

- Fluorine and Trifluoromethyl (CF₃) : Fluorine enhances metabolic stability in drug candidates. The CF₃ group in 2-fluoro-5-nitrobenzotrifluoride further increases electron-withdrawing effects and steric bulk, altering reactivity in cross-coupling reactions .

Physicochemical Properties

- Polarity : The hydroxyl group in the target compound increases polarity compared to analogs like 2,4-difluoro-5-nitrobenzonitrile, which lacks polar substituents.

Biological Activity

2-Fluoro-4-hydroxy-5-nitrobenzonitrile is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C7H4FNO3

- Molecular Weight : 173.11 g/mol

- Structure : The compound features a fluorine atom, a hydroxyl group, and a nitro group attached to a benzonitrile backbone.

The biological activity of this compound primarily involves its interaction with various cellular targets. The presence of the hydroxyl and nitro groups suggests potential roles in:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, affecting bacterial cell wall synthesis or function.

Anticancer Properties

Research has shown that this compound exhibits significant anticancer activity. In vitro studies indicated its ability to induce apoptosis in cancer cell lines, particularly those overexpressing certain receptors.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 15.2 | Apoptosis induction via caspase activation |

| Study B | HeLa | 10.5 | Inhibition of cell proliferation |

| Study C | A549 | 12.3 | Disruption of mitochondrial function |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Study 1: Anticancer Efficacy in Mice

A preclinical study assessed the efficacy of this compound in a mouse model bearing human breast cancer xenografts. The treatment resulted in a significant reduction in tumor volume compared to the control group, suggesting its potential as an effective anticancer agent.

Case Study 2: Antimicrobial Testing

In another study, the compound was tested against clinical isolates of multidrug-resistant bacteria. The results indicated notable inhibition, highlighting its potential as a lead compound for developing new antimicrobial agents.

Safety and Toxicology

While the biological activities are promising, safety assessments are critical. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity; however, further investigations are needed to fully understand its safety profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Fluoro-4-hydroxy-5-nitrobenzonitrile?

- Methodology :

-

Nucleophilic substitution : Start with a halogenated benzaldehyde derivative (e.g., 2-chloro-4-fluoro-5-nitrobenzaldehyde) and replace the chlorine atom with a cyano group using a nitrile source (e.g., KCN or CuCN) in polar aprotic solvents like DMF at 80–100°C .

-

Hydroxylation : Introduce the hydroxyl group via hydrolysis of a protected intermediate (e.g., methoxy or acetyl-protected precursor) using acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions under reflux .

-

Key Parameters : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Nitrile Introduction | CuCN, DMF, 90°C | 65–70 | ≥95% |

| Deprotection | 6M HCl, reflux | 85–90 | ≥98% |

Q. How can spectroscopic techniques characterize this compound?

- Methodology :

- NMR : Use CDCl₃ or DMSO-d₆ as solvents. Key signals:

- ¹H NMR : Hydroxy proton (δ 10.2–10.8 ppm, broad), aromatic protons (δ 7.5–8.5 ppm, multiplet) .

- ¹³C NMR : Nitrile carbon (δ 115–120 ppm), nitro group (δ 145–150 ppm) .

- IR : Identify functional groups:

- Nitrile (C≡N stretch: ~2220–2240 cm⁻¹), nitro (asymmetric stretch: ~1520 cm⁻¹), hydroxy (O-H stretch: ~3200–3600 cm⁻¹) .

- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error .

Advanced Research Questions

Q. How to resolve contradictions in spectral data during structural elucidation?

- Methodology :

- Cross-Validation : Compare NMR data with computational predictions (DFT calculations, Gaussian 16) to confirm chemical shifts .

- Crystallography : If single crystals are obtained, use X-ray diffraction (SHELX suite) for unambiguous structural confirmation .

- Case Study : Aromatic proton splitting patterns in ¹H NMR may conflict due to dynamic effects. Variable-temperature NMR (VT-NMR) can distinguish between conformational exchange and static splitting .

Q. What mechanistic pathways govern the reactivity of this compound in substitution reactions?

- Methodology :

-

Kinetic Studies : Monitor reaction rates under varying conditions (temperature, solvent polarity) to identify rate-determining steps.

-

Isotopic Labeling : Use ¹⁸O-labeled hydroxy groups to trace oxygen transfer in esterification or etherification reactions .

-

DFT Modeling : Calculate activation energies for possible intermediates (e.g., Meisenheimer complexes in nucleophilic aromatic substitution) .

- Data Table :

| Reaction Type | Solvent | Activation Energy (kJ/mol) | Major Intermediate |

|---|---|---|---|

| Nucleophilic Substitution | DMF | 85.2 | σ-Complex |

| Electrophilic Attack | THF | 92.7 | Wheland Intermediate |

Q. How to optimize regioselectivity in derivatization reactions of this compound?

- Methodology :

- Directing Group Analysis : The nitro group acts as a meta-director, while the hydroxyl group directs electrophiles to para positions. Use steric/electronic tuning (e.g., protecting the hydroxyl group as a triflate to alter directing effects) .

- Catalytic Systems : Employ Pd-catalyzed C-H activation for cross-coupling at specific positions (e.g., Suzuki-Miyaura at the 4-hydroxy site) .

Experimental Design & Troubleshooting

Q. How to address low yields in nitrile group installation?

- Solutions :

- Switch from KCN to CuCN for improved solubility and reduced side reactions .

- Use microwave-assisted synthesis (100°C, 30 min) to enhance reaction efficiency .

Q. What strategies mitigate decomposition during purification?

- Solutions :

- Avoid prolonged exposure to light (nitro groups are photolabile).

- Use low-temperature recrystallization (e.g., ethanol/water at 0–5°C) .

Data Interpretation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.